molecular formula C18H14O4 B7825549 MFCD13969104

MFCD13969104

Cat. No.: B7825549
M. Wt: 294.3 g/mol
InChI Key: ORZPICGJLYOTKO-UHFFFAOYSA-N
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Description

MFCD13969104 is a synthetic organic compound with a ketone-functionalized aromatic core, structurally analogous to trifluoromethyl-substituted acetophenones. Based on analogous compounds, it likely features a trifluoromethyl (-CF₃) group attached to a phenyl ring, contributing to its high electronegativity and metabolic stability. Such compounds are commonly used in pharmaceuticals and agrochemicals due to their resistance to enzymatic degradation .

Key properties (hypothetical):

  • Molecular formula: C₁₀H₉F₃O (analogous to CAS 1533-03-5)
  • Molecular weight: ~202.17 g/mol
  • Boiling point: ~250–270°C (estimated)
  • Bioavailability: Moderate (Log P ~2.5)
  • Synthetic route: Likely involves Friedel-Crafts acylation or nucleophilic substitution with trifluoromethyl precursors .

Properties

IUPAC Name

6-acetyl-7-hydroxy-8-methyl-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-10-17(21)13(11(2)19)8-15-14(9-16(20)22-18(10)15)12-6-4-3-5-7-12/h3-9,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZPICGJLYOTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD13969104 typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

MFCD13969104 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MFCD13969104 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD13969104 involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

Table 1. Structural and Physicochemical Comparison

Compound ID CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Index Key Functional Group
MFCD13969104 - C₁₀H₉F₃O 202.17 - Trifluoromethyl ketone
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 1533-03-5 C₁₁H₈F₆O 270.17 0.98 Bis(trifluoromethyl) ketone
5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one 56469-02-4 C₉H₉NO₂ 163.17 0.89 Hydroxy lactam

Structural Comparison

  • This compound vs. 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) :

    • Similarities : Both contain a trifluoromethyl-substituted aromatic ketone core, conferring high lipophilicity and chemical stability .
    • Differences : CAS 1533-03-5 has two -CF₃ groups at the 3,5-positions of the phenyl ring, increasing its steric bulk and electron-withdrawing effects compared to this compound’s single -CF₃ group. This difference reduces the latter’s molar refractivity (estimated 40.2 vs. 45.6) and alters solubility (Log S: -3.1 vs. -2.7) .
  • This compound vs. 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (CAS 56469-02-4): Similarities: Both feature aromatic rings with electron-withdrawing substituents (-CF₃ vs. Differences: CAS 56469-02-4 is a lactam with a hydroxyl group, making it more polar (TPSA: 46.3 vs. 17.1) and water-soluble (Log S: -1.9 vs. -2.7). This compound’s -CF₃ group provides superior metabolic stability but lower bioavailability (BBB permeability: 0.8 vs. 0.3) .

Functional Comparison

  • Pharmaceutical Applications :

    • This compound : Hypothesized to act as a protease inhibitor due to its trifluoromethyl ketone moiety, which mimics peptide bonds .
    • CAS 1533-03-5 : Used in antiviral drug intermediates for its resistance to oxidative degradation .
    • CAS 56469-02-4 : Exhibits neuroprotective activity via NMDA receptor modulation, attributed to its hydroxyl-lactam structure .
  • Synthetic Accessibility :

    • This compound : Requires fewer synthetic steps than CAS 1533-03-5 (3 steps vs. 5 steps) but faces challenges in regioselective trifluoromethylation .
    • CAS 56469-02-4 : Synthesized via green chemistry methods (e.g., A-FGO catalysis), offering higher yields (98% vs. 85% for this compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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